
Erythrodiol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrodiol diacetate is a natural triterpenoid compound that has been found to possess numerous pharmacological properties. It is derived from olives, and its chemical formula is C32H52O4. In recent years, there has been a growing interest in the potential therapeutic applications of erythrodiol diacetate due to its promising biological activities.
Scientific Research Applications
Anticarcinogenic and Apoptotic Activity
Erythrodiol diacetate, a natural triterpenoid, has shown promising results in cancer research. For instance, in human colorectal carcinoma cells, erythrodiol inhibited cell growth and induced apoptosis, a process where cells self-destruct (Juan et al., 2008)(Juan et al., 2008). Similarly, in MCF-7 human breast cancer cells, it inhibited cell proliferation and induced apoptosis, highlighting its potential in cancer therapy (Allouche et al., 2011)(Allouche et al., 2011).
Anti-Inflammatory Properties
Erythrodiol diacetate also exhibits anti-inflammatory properties. For example, a study found that erythrodiol and other related compounds effectively reduced inflammation in a model of skin chronic inflammation (Máñez et al., 1997)(Máñez et al., 1997).
Effects on Hepatic Transcriptome
Erythrodiol's impact on liver function has been explored in studies. One research demonstrated that dietary erythrodiol modified hepatic transcriptome in mice, suggesting a role in influencing liver gene expression (Abuobeid et al., 2020)(Abuobeid et al., 2020).
Vasodilation and Cardiovascular Health
In the context of cardiovascular health, erythrodiol has been shown to induce vasodilation in rat aorta, suggesting potential therapeutic applications in treating cardiovascular diseases (Ntchapda et al., 2015)(Ntchapda et al., 2015).
Potential in Treating Multiple Sclerosis
Research also indicates that erythrodiol might have therapeutic implications for multiple sclerosis, an inflammatory demyelinating disease, by modulating immune-inflammatory markers (Martin et al., 2012)(Martin et al., 2012).
Impact on Lipid Membrane Properties
Another study explored the effect of erythrodiol on lipid membranes, providing insights into how this compound interacts with cellular membranes, which is crucial for understanding its pharmacological properties (Habib et al., 2015)(Habib et al., 2015).
properties
CAS RN |
1896-77-1 |
|---|---|
Product Name |
Erythrodiol diacetate |
Molecular Formula |
C34H54O4 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3/t25-,26-,27+,28-,31-,32+,33+,34+/m0/s1 |
InChI Key |
DGYMSRDXTBOSQL-HYOGYQTGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]1CC(CC2)(C)C)C |
SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
Canonical SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



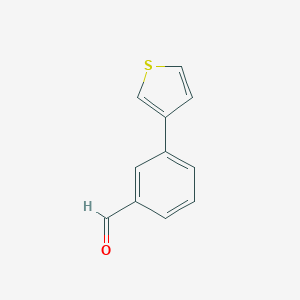
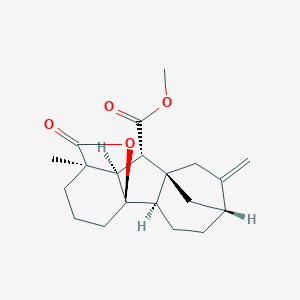
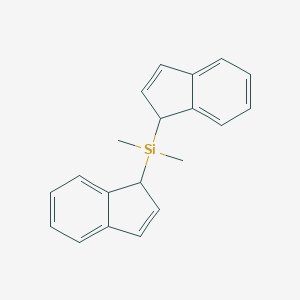


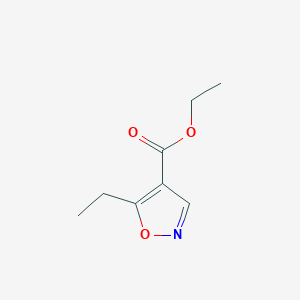
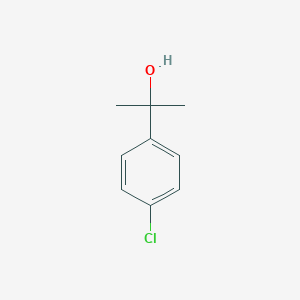

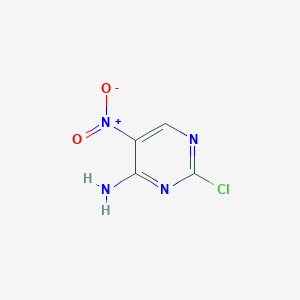
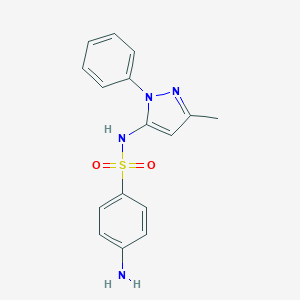
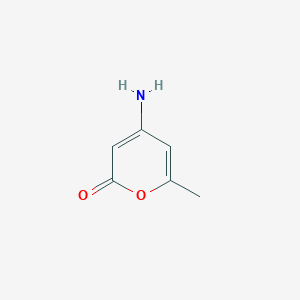


![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)